molecular formula C11H14O5 B094131 Butyl gallate CAS No. 1083-41-6

Butyl gallate

Cat. No. B094131
CAS RN: 1083-41-6
M. Wt: 226.23 g/mol
InChI Key: XOPOEBVTQYAOSV-UHFFFAOYSA-N
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Description

Butyl gallate, a derivative of gallic acid, is a compound that has been extensively studied for its properties and applications. It is known for its antioxidant capabilities and is commonly used in various industries, including cosmetics and food preservation. The compound's interaction with biological systems, such as its binding to plant mitochondria, has been a subject of research, indicating its potential role in modulating respiratory pathways . The molecular structure of butyl gallate includes a 3,4,5-trihydroxybenzoic acid moiety esterified with a butyl group, which contributes to its chemical behavior and physical properties .

Synthesis Analysis

The synthesis of butyl gallate has been achieved through various catalytic methods. Gallium sulfate has been used as an efficient, economical, and environmentally friendly catalyst to synthesize butyl paraben, a related ester, which suggests potential for similar catalysis in butyl gallate synthesis . Nanometer solid super-acid SO4^2-/Fe2O3 has also been employed to catalyze the esterification of gallic acid with butyl alcohol, yielding butyl gallate under optimized conditions . Additionally, phosphato-molybdic acid and phosphato-tungstic acid have been investigated as catalysts for the esterification process, with the latter showing superior performance . Microwave irradiation has been utilized as well, indicating a modern approach to synthesizing esters like iso-butyl gallate, which could be adapted for butyl gallate .

Molecular Structure Analysis

The molecular structure of butyl gallate has been characterized by its planar conformation and the presence of intramolecular hydrogen bonds between hydroxyl groups. The crystal structure is further stabilized by stacking interactions between gallate head groups and hydrophobic interactions between alkyl groups . This arrangement of functional groups and the overall geometry of the molecule are crucial for its chemical reactivity and interaction with other molecules.

Chemical Reactions Analysis

Butyl gallate participates in various chemical reactions, primarily due to its antioxidant properties. It has been studied in the context of binding to plant mitochondria, where it interacts with the cyanide-resistant respiratory pathway, suggesting a specific binding site that may be involved in the modulation of this pathway . The compound's reactivity has also been analyzed using voltammetric methods, which provide insights into its electrochemical behavior and potential for quantitative analysis in complex mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl gallate have been explored through different analytical techniques. Its quantitative determination in complex matrices like cosmetics has been achieved using three-dimensional fluorescence coupled with second-order calibration, demonstrating its detectability even in the presence of interfering substances . The voltammetric behavior of butyl gallate has been characterized in an acidic acetonitrile-water medium, which is relevant for its determination in various products . The compound's solubility, stability, and interaction with other substances are essential for its application as an antioxidant in different industrial sectors.

Scientific Research Applications

  • Mitochondrial Binding and Alternative Pathway : Butyl gallate has been used in binding studies to investigate the cyanide-resistant respiratory pathway in plant mitochondria. It revealed a reversible butyl gallate binding site associated with alternative oxidase, suggesting a model for the interaction of the alternative pathway with the cytochrome pathway (Stegink & Siedow, 1986).

  • Antioxidant Properties : Butyl gallate and related compounds have been studied for their antioxidant activities. An electrochemical study in aqueous media assessed the electron-donating ability of gallates, including butyl gallate, indicating their significance as antioxidants in food and pharmaceuticals (Gunckel et al., 1998).

  • Antifungal Properties : Butyl gallate's antifungal properties have been evaluated, particularly in relation to wood decay fungi. This research highlighted the potential of using butyl gallate as a preservative against wood decay fungi, demonstrating its significant antifungal activity (Hsu, Chang, & Chang, 2007).

  • Toxicity and Environmental Health Risks : A study on the toxicity and environmental health risks associated with synthetic phenolic antioxidants, including butyl gallate, discussed their widespread occurrence in the environment and potential health risks. This highlighted the importance of understanding the impact of these compounds on human health (Wang et al., 2021).

  • Cytotoxicity in Hepatocytes : The cytotoxic effects of butyl gallate and related compounds were investigated in rat hepatocytes. The study found that these gallates, including butyl gallate, can be toxic to hepatocytes, possibly due to mitochondrial dysfunction (Nakagawa & Tayama, 2009).

  • Synthesis and Chemical Properties : Research has also been conducted on the synthesis and preparation of butyl gallate using various methods, including microwave irradiation and solid superacid catalysts. These studies contribute to the understanding of its chemical properties and production processes (Guo, 2004).

Safety And Hazards

Butyl Gallate is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Alkyl gallates, including Butyl Gallate, have shown potential as antibiofilm agents . They have been found to inhibit biofilm formation at doses below the minimum inhibitory concentration . Combining alkyl gallates with antimicrobials or blue-light irradiation has been suggested as a potential treatment for infections and a way to overcome microbial resistance .

properties

IUPAC Name

butyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOEBVTQYAOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148490
Record name n-Butyl gallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl gallate

CAS RN

1083-41-6
Record name Butyl gallate
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Record name n-Butyl gallate
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Record name BUTYL GALLATE
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Record name n-Butyl gallate
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Record name Butyl 3,4,5-trihydroxybenzoate
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Record name BUTYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
A Martinez-Alonso, S Losada-Barreiro… - Journal of Molecular …, 2015 - Elsevier
We investigated the formation of inclusion complexes of the antioxidants (AOs) gallic acid, GA, and its hydrophobic derivatives ethyl (EG), propyl (PG) and butyl (BG) gallate with β-…
Number of citations: 24 www.sciencedirect.com
KP Latté, M Kaloga, A Schäfer, H Kolodziej - Phytochemistry, 2008 - Elsevier
… Final purification by semi-preparative HPLC yielded three new natural products, the ellagitannin pelargoniin E (1), n-butyl gallate (2), and the aryltetralin lignan 3 along with five known …
Number of citations: 48 www.sciencedirect.com
SJ Stegink, JN Siedow - Plant physiology, 1986 - academic.oup.com
… unlabeled butyl gallate used to displace labeled butyl gallate … to minimize nonspecific butyl gallate adsorption to tube walls. … ['4C]Butyl gallate was synthesized and stock solutions made …
Number of citations: 27 academic.oup.com
N Okabe, H Kyoyama - Acta Crystallographica Section E: Structure …, 2002 - scripts.iucr.org
In the crystal structure of the title compound, 3,4,5-trihydroxybenzoic acid n-butyl ester dihydrate, C11H14O5·2H2O, the molecule is essentially in a planar conformation with a fully …
Number of citations: 2 scripts.iucr.org
JN Siedow, DM Bickett - Plant Physiology, 1983 - academic.oup.com
… butyl gallate binding was associated with the butyl gallate site … reversible by added, unlabeled butyl gallate, in keeping with … ) and butyl gallate (J. N. Siedow, unpublished observation). …
Number of citations: 8 academic.oup.com
RL Dorris, RE Dill - Neuropharmacology, 1977 - Elsevier
The effect of n-butyl gallate (NBG) on COMT activity was investigated in vitro (beef liver enzyme) and indirectly in vivo (effect on 15 min. haloperidol-induced formation of rat striatal …
Number of citations: 8 www.sciencedirect.com
Y Nakagawa, S Tayama - Archives of toxicology, 1995 - Springer
… In the comparative toxic effects of PG and related gallates at concentration of 1 mM, octyl gallate (OG), dodecyl gallate (DG) and butyl gallate (BG) elicited an abrupt depletion of ATP, …
Number of citations: 66 link.springer.com
A Arsianti, H Astuti, DM Simadibrata… - Oriental Journal of …, 2018 - researchgate.net
… on the aromatic ring of butyl gallate become rmonomethoxy butyl gallate in derivatives 13, dimethoxy butyl gallate in derivatives 14 and trimethoxy butyl gallate in derivative 15 (Fig. 1). …
Number of citations: 12 www.researchgate.net
B Wrackmeyer, EV Klimkina - Zeitschrift für Naturforschung B, 2009 - degruyter.com
The 13 C, 69/71 Ga and 115 In NMR spectra of lithium tetra(tert-butyl)gallate and -indate were measured under various conditions. It proved possible to determine for the first time the …
Number of citations: 4 www.degruyter.com
L Krejči, H Krejčová - Ophthalmic Research, 1974 - karger.com
… The purpose of this study was to investigate the effects of N-butyl gallate, a gallic acid ester, on … N-butyl gallate inhibits catechol-o-methyltransferase (COMT) and, therefore, may prolong …
Number of citations: 3 karger.com

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